5-Methylisoquinoline-3-carboxylic acid

Antibacterial Positional isomerism CTP synthetase inhibition

Positional isomerism in isoquinoline carboxylic acids creates significant activity cliffs-IQ3CA produces a 14 mm inhibition zone vs. only 10 mm for IQ1CA against B. subtilis, a 40% differential. 5-Methylisoquinoline-3-carboxylic acid (CAS 1781933-12-7) addresses this need as a defined, methyl-substituted IQ3CA derivative with the validated 3-carboxylic acid pharmacophore. • Parent IQ3CA scaffold shows EC₅₀ 8.38-17.35 μg/mL against Ralstonia solanacearum, Acidovorax citrulli, and Xanthomonas spp., with in vivo protective efficacy (68.56%) comparable to kasugamycin. • Free carboxylic acid at position 3 enables direct amide library synthesis without protecting group manipulation; 5-methyl group provides a lipophilicity handle (predicted ΔLogP ~+0.34) for membrane penetration modulation. • ≥95% purity with batch-specific NMR, HPLC, and GC documentation for reproducible SAR campaigns.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B13630921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoquinoline-3-carboxylic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C2C=C(N=CC2=CC=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8/h2-6H,1H3,(H,13,14)
InChIKeyPSELJIATYWIMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoquinoline-3-carboxylic Acid: Chemical Identity and Structural Profile


5-Methylisoquinoline-3-carboxylic acid (CAS 1781933-12-7) is a heterocyclic aromatic compound belonging to the isoquinoline-3-carboxylic acid class, possessing a methyl substituent at the 5-position of the bicyclic isoquinoline ring system. Its molecular formula is C₁₁H₉NO₂ with a molecular weight of 187.19 g/mol . The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC certificates . The isoquinoline-3-carboxylic acid scaffold has been validated as a pharmacophore with experimentally confirmed antibacterial activity against multiple phytopathogens [1].

Why Generic Isoquinoline Carboxylic Acids Cannot Substitute


Isoquinoline carboxylic acids are not interchangeable scaffolds. Positional isomerism profoundly alters biological activity: isoquinoline-3-carboxylic acid (IQ3CA) produces a 14 mm inhibition zone against Bacillus subtilis Δ4, whereas its 1-carboxylic acid isomer (IQ1CA) yields only 10 mm under identical conditions—a 40% differential [1]. Furthermore, the methylation state dictates lipophilicity, steric profile, and hydrogen-bonding capacity. The aromatic isoquinoline-3-carboxylic acid core differs fundamentally from its 1,2,3,4-tetrahydro counterpart in electronic conjugation, conformational flexibility, and pKa, making reduced analogs unsuitable as direct replacements [2]. The methyl ester prodrug form introduces additional pharmacokinetic variables that prevent its use as a procurement-equivalent for the free acid .

Quantitative Differentiation vs. Closest Comparators


Positional Isomer Advantage: 3-Carboxylic Acid vs. 1-Carboxylic Acid

In a direct head-to-head disk diffusion assay using Bacillus subtilis Δ4 mutant strains, isoquinoline-3-carboxylic acid (IQ3CA, the parent scaffold of the target compound) produced a 14 mm inhibition zone, compared to only 10 mm for its positional isomer isoquinoline-1-carboxylic acid (IQ1CA)—a 40% larger zone diameter. The unsubstituted isoquinoline, quinoline-3-carboxylic acid, and other heterocyclic controls showed minimal or no activity (≤1 mm) [1]. This establishes the 3-carboxylic acid position as a critical determinant of antibacterial potency within the isoquinoline scaffold.

Antibacterial Positional isomerism CTP synthetase inhibition

Broad-Spectrum Antibacterial Activity Against Phytopathogens

Among 49 isoquinoline derivatives evaluated in vitro against three plant pathogenic bacteria, isoquinoline-3-carboxylic acid (IQ3CA)—the direct structural parent of 5-methylisoquinoline-3-carboxylic acid—demonstrated the most potent antibacterial activity, with EC₅₀ values ranging from 8.38 to 17.35 μg/mL across six bacterial strains including Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas oryzae pv. oryzicola, X. campestris pv. campestris, Pectobacterium carotovorum subsp. carotovorum, and X. fragariae [1]. Its protective efficacy against A. citrulli reached 68.56% at 200 μg/mL in vivo, statistically comparable to the positive control kasugamycin (72.48%) and superior to thiodiazole copper (64.62%) [1].

Agricultural bactericide Plant pathogens EC₅₀ potency

Lipophilicity Modulation by 5-Methyl Substitution

The 5-methyl substituent on the target compound introduces a measurable increase in lipophilicity compared to the unsubstituted isoquinoline-3-carboxylic acid scaffold. The methyl-bearing isoquinoline core (5-methylisoquinoline) has a predicted ACD/LogP of 2.42, whereas the unsubstituted isoquinoline has a LogP of approximately 2.08 [1]. This ΔLogP of ~0.34 units translates to an approximately 2.2-fold increase in octanol-water partition coefficient, which can influence membrane permeability, protein binding, and metabolic stability. The methyl group at position 5 also introduces steric bulk that may alter binding site complementarity relative to the unsubstituted parent .

Lipophilicity Methyl substitution ADME optimization

Aromatic vs. Tetrahydro Scaffold Differentiation

5-Methylisoquinoline-3-carboxylic acid retains full aromaticity in its bicyclic core, whereas its 1,2,3,4-tetrahydro analog (CAS 151637-59-1, C₁₁H₁₃NO₂, MW 191.23) is a saturated, non-planar scaffold with fundamentally different electronic properties, conformational flexibility, and pKa values . The tetrahydro analog introduces a chiral center at position 3, creating stereochemical complexity absent in the aromatic target compound [1]. The aromatic nitrogen in the target compound participates in π-stacking interactions and has a distinct pKa (~5–6 for isoquinoline) compared to the basic secondary amine in the tetrahydro analog (pKa ~9–10) [2].

Aromaticity Conformational restriction Electronic properties

Free Carboxylic Acid: Direct Derivatization Advantage

The free carboxylic acid group at position 3 of the target compound permits direct derivatization via amide coupling, esterification, or reduction without requiring a deprotection step. In contrast, the methyl ester analog (methyl 5-methylisoquinoline-3-carboxylate, C₁₂H₁₁NO₂, MW 201.23) requires saponification to access the free acid, adding a synthetic step and potentially compromising yield [1]. The carboxylic acid functionality is the primary handle for constructing compound libraries in SAR campaigns, as demonstrated by the synthesis of isoquinoline-3-acylhydrazone derivatives from IQ3CA for antibacterial optimization [2].

Synthetic intermediate Derivatization Amide coupling

High-Impact Procurement Scenarios


Agrochemical Antibacterial Lead Optimization

Procure 5-methylisoquinoline-3-carboxylic acid as a methyl-substituted derivative of the validated IQ3CA scaffold for structure-activity relationship studies targeting plant pathogenic bacteria. The parent scaffold IQ3CA has demonstrated EC₅₀ values of 8.38–17.35 μg/mL against Ralstonia solanacearum, Acidovorax citrulli, and Xanthomonas spp., with in vivo protective efficacy (68.56%) comparable to kasugamycin [1]. The 5-methyl substituent provides a lipophilicity handle (predicted ΔLogP ~+0.34 vs. unsubstituted core) for modulating membrane penetration in bacterial targets , while the 3-carboxylic acid position has been shown to confer superior antibacterial activity compared to the 1-carboxylic acid positional isomer (14 mm vs. 10 mm inhibition zone) [2].

CTP Synthetase Inhibitor Development

Utilize 5-methylisoquinoline-3-carboxylic acid as a starting scaffold for developing novel CTP synthetase (CTPS) inhibitors targeting Gram-positive bacteria. The parent 3-carboxylic acid scaffold (IQC3) demonstrated a 14 mm inhibition zone against B. subtilis and shares the mechanism of action with isoquinoline-1-carboxylic acid (IQC), a validated CTPS inhibitor with an MIC of 50 μg/mL against the Δ4 mutant strain [1]. The 5-methyl substitution may enhance binding to the CTPS active site through hydrophobic interactions, while the free carboxylic acid at position 3 enables direct SAR expansion via amide library synthesis .

Pharmaceutical Intermediate for Kinase or Receptor Modulator Synthesis

Deploy 5-methylisoquinoline-3-carboxylic acid as a key synthetic intermediate for constructing isoquinoline-based bioactive molecules. The compound's aromatic, planar core is structurally related to kinase inhibitor pharmacophores, and its carboxylic acid functionality at the 3-position enables direct conjugation to amines, alcohols, or hydrazines without protective group manipulation [1]. The 5-methyl group provides a defined substitution pattern absent in the parent IQ3CA, enabling exploration of steric and electronic effects in target binding pockets. The compound is commercially available at ≥95% purity with QC documentation suitable for reproducible SAR campaigns .

Scaffold Hopping: Aromatic vs. Tetrahydro Isoquinoline

Procure 5-methylisoquinoline-3-carboxylic acid alongside its tetrahydro analog (CAS 151637-59-1) for systematic scaffold-hopping studies. The aromatic scaffold differs from the tetrahydro analog in planarity (flat vs. puckered), nitrogen basicity (pKa ~5.4 vs. ~9.5), molecular weight (187.19 vs. 191.23), and the absence of a chiral center at C3 [1]. These systematic differences enable head-to-head evaluation of aromaticity-dependent target engagement, providing critical SAR data for lead series prioritization in programs where both scaffolds are under consideration .

Quote Request

Request a Quote for 5-Methylisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.